molecular formula C8H18BrNO4Si B8615478 2-Bromo-N-(3-(trimethoxysilyl)propyl)acetamide CAS No. 929095-65-8

2-Bromo-N-(3-(trimethoxysilyl)propyl)acetamide

Cat. No. B8615478
M. Wt: 300.22 g/mol
InChI Key: DONUQLCGNOQTNE-UHFFFAOYSA-N
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Patent
US06248539B1

Procedure details

Binder DNA oligonucleotide-derivatized porous silicon films were employed to test the selectivity and limits of detection of a contemplated sensor. For attachment of DNA, a trimethoxy-3-bromoacetamido-propylsilane linker was synthesized by reaction of bromoacetic acid with trimethoxy-(3-aminopropyl)silane in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide-hydrochloride in methylene chloride as solvent. The linker product was purified by column chromatography on silica gel. The oxidized porous silicon samples were then contacted with a toluene solution of the linker for 2 hours. The resulting linker-bound substrate was thoroughly rinsed with pure toluene and methylene chloride, and dried for about 18 hours under reduced pressure.
[Compound]
Name
DNA oligonucleotide-derivatized
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([OH:5])=O.[CH3:6][O:7][Si:8]([O:15][CH3:16])([O:13][CH3:14])[CH2:9][CH2:10][CH2:11][NH2:12]>Cl.CN(C)CCCN=C=NCC.C(Cl)Cl>[CH3:6][O:7][Si:8]([O:13][CH3:14])([O:15][CH3:16])[CH2:9][CH2:10][CH2:11][NH:12][C:3](=[O:5])[CH2:2][Br:1] |f:2.3|

Inputs

Step One
Name
DNA oligonucleotide-derivatized
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[Si](CCCN)(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The linker product was purified by column chromatography on silica gel
WASH
Type
WASH
Details
The resulting linker-bound substrate was thoroughly rinsed with pure toluene and methylene chloride
CUSTOM
Type
CUSTOM
Details
dried for about 18 hours under reduced pressure
Duration
18 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CO[Si](CCCNC(CBr)=O)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.